(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(propan-2-yl)hex-4-enamide
CAS No.:
Cat. No.: VC20204755
Molecular Formula: C20H27NO5
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27NO5 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-propan-2-ylhex-4-enamide |
| Standard InChI | InChI=1S/C20H27NO5/c1-11(2)21-16(22)9-7-12(3)6-8-14-18(23)17-15(10-26-20(17)24)13(4)19(14)25-5/h6,11,23H,7-10H2,1-5H3,(H,21,22)/b12-6+ |
| Standard InChI Key | SALSFTMCXUXHDC-WUXMJOGZSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC(C)C)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC(C)C)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 2-benzofuran moiety substituted with hydroxyl, methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively. The benzofuran ring is fused with a dihydrofuran unit, creating a bicyclic system that enhances structural rigidity . Attached to this core is a hex-4-enamide side chain featuring a trans-configured double bond (4E), a methyl group at position 4, and an isopropylamide terminal group.
Functional Groups and Stereochemistry
Key functional groups include:
-
Hydroxyl group at position 4: Contributes to hydrogen bonding and solubility.
-
Methoxy group at position 6: Enhances lipophilicity and metabolic stability.
-
Methyl groups at positions 4 (side chain) and 7 (benzofuran): Influence steric interactions and conformational stability .
-
Amide bond: Facilitates interactions with biological targets and improves pharmacokinetic properties .
The stereochemistry of the double bond (4E) and the isopropylamide group ensures specific spatial arrangements critical for bioactivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₇NO₅ | |
| Molecular Weight | 361.4 g/mol | |
| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-propan-2-ylhex-4-enamide | |
| SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC(C)C)O |
Synthesis and Reaction Pathways
Benzofuran Core Formation
The synthesis begins with 2-benzofuran derivatives functionalized at position 5. A Claisen-Schmidt condensation introduces the α,β-unsaturated ketone at position 3, followed by methylation at position 6 using dimethyl sulfate under alkaline conditions.
Final Functionalization
The terminal amine group is introduced via amide coupling using isopropylamine and a coupling agent such as HATU, ensuring high yield and minimal racemization .
Table 2: Key Synthetic Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Benzofuran core formation | KOH, EtOH, reflux | 68% |
| 2 | Side chain coupling | NaH, THF, 0°C to RT | 52% |
| 3 | Amide formation | HATU, DIPEA, DMF, RT | 78% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
δ 172.1 (C=O, amide), δ 167.8 (C=O, benzofuran).
-
Infrared Spectroscopy (IR)
Strong absorptions at 1735 cm⁻¹ (benzofuran ketone) and 1650 cm⁻¹ (amide C=O) confirm key functional groups .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 361.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₇NO₅.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antioxidant and anti-inflammatory properties make it a candidate for neurodegenerative disease therapeutics. Structural analogs are being explored for improved blood-brain barrier penetration.
Material Science
Conjugation of the benzofuran core with π-electron systems could yield organic semiconductors for flexible electronics .
Limitations
Current challenges include low aqueous solubility (LogP = 3.2) and incomplete toxicological profiles. Future work should prioritize prodrug strategies and in vivo efficacy studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume